N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}propanamide
Description
N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-yl]sulfanyl}propanamide is a synthetic small molecule featuring a quinoline core substituted with a morpholine-sulfonyl group at position 6, a methyl group at position 4, and a propanamide-linked 2-ethylphenyl moiety via a sulfanyl bridge.
Properties
Molecular Formula |
C25H29N3O4S2 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C25H29N3O4S2/c1-4-19-7-5-6-8-22(19)27-25(29)18(3)33-24-15-17(2)21-16-20(9-10-23(21)26-24)34(30,31)28-11-13-32-14-12-28/h5-10,15-16,18H,4,11-14H2,1-3H3,(H,27,29) |
InChI Key |
UMOBAFJGOIZRNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)C(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Molecular Weight : The target compound is heavier than J037-0113 due to the propanamide chain and ethylphenyl group .
- Melting Points : Compounds with bulkier aromatic systems (e.g., 9g) exhibit higher melting points (>160°C) compared to chlorophenyl-sulfonyl derivatives (7k: 66–68°C), suggesting differences in crystallinity .
- Solubility : The morpholine-sulfonyl group may enhance aqueous solubility compared to chlorophenyl-sulfonyl or methoxynaphthyl groups .
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